2-(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid
Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom and a difluoromethoxy group attached to the pyridine ring . The IUPAC name of the compound is (5-chloro-4-(difluoromethoxy)pyridin-2-yl)methanol .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized from related compounds through appropriate reactions. For instance, a Diels–Alder reaction was used in the synthesis of a related compound . Additionally, a compound with a similar structure was synthesized from benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a chlorine atom and a difluoromethoxy group attached. The InChI code for the compound is 1S/C7H6ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2 .Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . It has a molecular weight of 209.58 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Crystal Structure and Herbicide Application
- Crystal Structure of Fluroxypyr : A study by Park et al. (2016) discusses the crystal structure of a compound similar to 2-(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid, focusing on its application as a pyridine herbicide. This study highlights the molecular interactions and three-dimensional network formation of the compound (Hyunjin Park, M. Y. Choi, Eunjin Kwon, Tae Ho Kim, 2016).
Synthesis and Chemical Characterization
- Study on Synthesis of Related Compounds : Liu Guoqua (2014) conducted a study on the synthesis of a related compound, 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, exploring various synthesis conditions and characterizing the purity and structure of the products (Liu Guoqua, 2014).
Photophysical Properties and Potential Applications
- Pyridylthiazoles: Highly Luminescent Heterocyclic Compounds : Grummt et al. (2007) explored the absorption, fluorescence, and excitation spectra of compounds similar to this compound, highlighting their potential as metal sensors and laser dyes due to their high fluorescence quantum yields and large Stokes shift values (U. Grummt, D. Weiss, E. Birckner, R. Beckert, 2007).
Catalytic and Synthetic Applications
- Efficient Approach to Ammoxidation and Oxidation of Alcohols : Xie et al. (2014) studied the use of complexes derived from similar compounds for catalyzing the ammoxidation of alcohol to nitrile and the aerobic oxidation of alcohol to aldehyde, demonstrating potential applications in green chemistry and catalysis (Jing-Bo Xie, Jia-Jing Bao, Hong‐Xi Li, Da-Wei Tan, Hai-yan Li, J. Lang, 2014).
Heterocyclic Compounds Synthesis
- Synthesis of Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Derivatives : Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, starting from compounds related to this compound. These compounds showed potential in antimicrobial and antioxidant activities (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .
Properties
IUPAC Name |
2-[5-chloro-4-(difluoromethoxy)pyridin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c9-5-3-12-4(2-7(13)14)1-6(5)15-8(10)11/h1,3,8H,2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVQKONQLQSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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